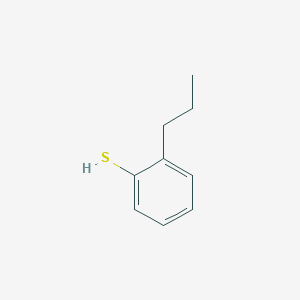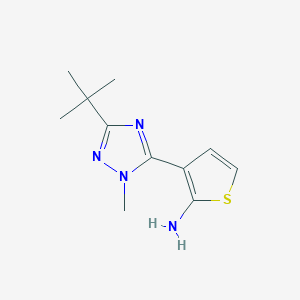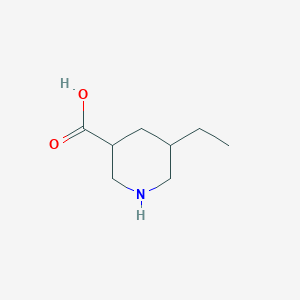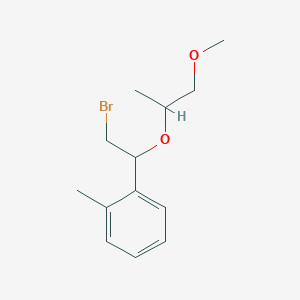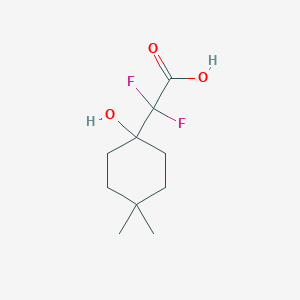![molecular formula C11H7FN2O B13626094 2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is a chemical compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:
Fluorination: The introduction of the fluorine atom at the 2’ position can be achieved through various fluorination methods. One common approach is the reaction of 3,3’-bipyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formylation: The formyl group can be introduced at the 5 position using a Vilsmeier-Haack reaction. This involves the reaction of the fluorinated bipyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 2’-Fluoro-[3,3’-bipyridine]-5-carboxylic acid.
Reduction: 2’-Fluoro-[3,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for metal coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The fluorine atom and formyl group influence the electronic properties of the bipyridine ring, affecting its binding affinity and reactivity. In biological applications, its mechanism may involve interactions with specific proteins or nucleic acids, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, lacking the fluorine and formyl groups.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties.
2’-Fluoro-3,3’-bipyridine: Similar to 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde but without the formyl group.
Uniqueness
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both the fluorine atom and the formyl group, which impart distinct electronic and steric properties. These modifications enhance its utility in various applications, particularly in the design of novel ligands and functional materials.
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
5-(2-fluoropyridin-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-11-10(2-1-3-14-11)9-4-8(7-15)5-13-6-9/h1-7H |
InChI-Schlüssel |
IUPWEULHBSLORJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)F)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)


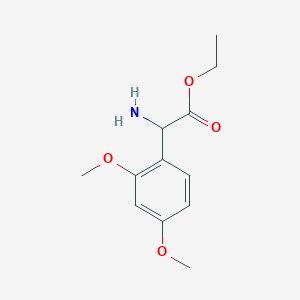
![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
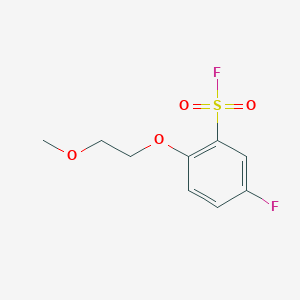
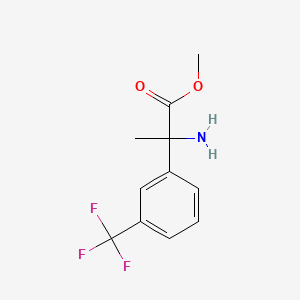
![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)
